Icosapent sodium

Catalog No.
S1538255
CAS No.
73167-03-0
M.F
C20H29NaO2
M. Wt
324.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Icosapent sodium

CAS Number

73167-03-0

Product Name

Icosapent sodium

IUPAC Name

sodium;icosa-5,8,11,14,17-pentaenoate

Molecular Formula

C20H29NaO2

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C20H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1

InChI Key

RBZYGQJEMWGTOH-UHFFFAOYSA-M

SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+]

Synonyms

EPA;Timnodonic Acid

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+]

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)[O-].[Na+]

Lowering Triglycerides and Cardiovascular Risk

One of the primary areas of research for Icosapent sodium is its effect on triglyceride levels. Triglycerides are a type of fat stored in the body and high levels are associated with increased risk of cardiovascular events. Studies have shown that Icosapent sodium can effectively lower triglyceride levels. The REDUCE-IT trial, a large randomized controlled trial, demonstrated that Icosapent ethyl (the acid form of Icosapent sodium) in combination with statin therapy significantly reduced cardiovascular events, including myocardial infarction, stroke, coronary revascularization, and cardiovascular death, in patients with elevated triglycerides despite optimal statin therapy ().

The mechanism by which Icosapent sodium lowers triglycerides and reduces cardiovascular risk is not fully understood, but it is thought to involve multiple factors, including:

  • Decreased very-low-density lipoprotein (VLDL) production: Icosapent sodium may suppress the production of VLDLs, the main carrier of triglycerides in the bloodstream.
  • Increased lipoprotein lipase activity: Lipase enzymes break down triglycerides, and Icosapent sodium may increase the activity of lipoprotein lipase, leading to enhanced triglyceride clearance from the blood.
  • Reduced inflammation: Icosapent sodium may have anti-inflammatory properties that contribute to its cardiovascular benefits. ()

Other Potential Research Areas

While the primary focus of research has been on lowering triglycerides and reducing cardiovascular risk in patients with ASCVD, investigations are ongoing to explore the potential benefits of Icosapent sodium in other areas, including:

  • Non-alcoholic fatty liver disease (NAFLD): Early research suggests that Icosapent sodium may improve liver function in patients with NAFLD.
  • Cognitive function: Some studies have shown that Icosapent sodium may have a protective effect on cognitive decline and dementia.
  • Depression: Limited research suggests a possible role for Icosapent sodium in improving symptoms of depression.
Origin

Icosapent sodium is typically derived from fish oil through a process of purification and concentration. However, recent research explores the possibility of producing EPA from microalgae, offering a more sustainable alternative [].

Significance

Icosapent sodium is being investigated for its potential role in reducing cardiovascular risk factors such as triglycerides and inflammation. It is also being studied for its effects on other conditions, including depression and non-alcoholic fatty liver disease [].


Molecular Structure Analysis

Icosapent sodium has a long, straight carbon chain with five double bonds (a highly unsaturated structure) and a carboxyl group (COOH) at one end. The sodium ion (Na+) is attached to the carboxyl group. This structure allows EPA to participate in various biological processes.

Key Features:

  • Long, unsaturated carbon chain: This feature contributes to the flexibility of the molecule and its ability to interact with cell membranes.
  • Carboxyl group: This functional group allows EPA to bind to other molecules and participate in biochemical reactions.

Chemical Reactions Analysis

Synthesis

Icosapent sodium is typically not synthesized in a laboratory setting. Instead, it is purified and concentrated from natural sources like fish oil.

Decomposition

Like other fatty acids, Icosapent sodium can undergo oxidation, breaking down into smaller molecules. This process can be accelerated by heat, light, and exposure to oxygen.

Other Relevant Reactions

In the body, Icosapent sodium serves as a substrate for the production of various eicosanoids, signaling molecules involved in inflammation, blood clotting, and other physiological processes.

Balanced Chemical Equation (Oxidation):

C20H29COONa (icosapent sodium) + 3 O2 (oxygen) -> 40 CO2 (carbon dioxide) + 29 H2O (water) + Na2CO3 (sodium carbonate) [Equation based on general fatty acid oxidation]


Physical And Chemical Properties Analysis

  • Melting point: -11°C
  • Boiling point: Decomposes before boiling
  • Solubility: Slightly soluble in water, highly soluble in organic solvents
  • Stability: Sensitive to heat, light, and oxidation

The exact mechanism of action of Icosapent sodium is still being elucidated, but several potential mechanisms are involved:

  • Triglyceride reduction: Icosapent sodium may compete with saturated fatty acids for incorporation into triglycerides, leading to lower blood triglyceride levels.
  • Anti-inflammatory effects: Icosapent sodium may influence the production of eicosanoids, leading to a reduction in inflammatory markers.
  • Improved blood vessel function: Icosapent sodium may improve the flexibility and relaxation of blood vessels.
Case Study

The REDUCE-IT trial demonstrated that Icosapent ethyl (a similar formulation to Icosapent sodium) reduced the risk of major adverse cardiovascular events in patients with elevated triglycerides despite taking statin medication.

Icosapent sodium is generally well-tolerated, but some side effects may occur, including belching, heartburn, loose stools, and joint pain.

Safety Considerations:

  • Bleeding risk: Icosapent sodium may increase bleeding time, so caution is advised if taking blood thinners.
  • Pregnancy and lactation: The safety of Icosapent sodium during pregnancy and lactation is not fully established, so consult a healthcare professional before use.

Hydrogen Bond Acceptor Count

2

Exact Mass

324.20652445 g/mol

Monoisotopic Mass

324.20652445 g/mol

Heavy Atom Count

23

UNII

5PXN91KPRO

Wikipedia

Icosapent sodium

Dates

Modify: 2023-08-15
1.Wada, M.,DeLong, C.J.,Hong, Y.H., et al. Enzymes and receptors of prostaglandin pathways with arachidonic acid-derived versus eicosapentaenoic acid-derived substrates and products. The Journal of Biological Chemisty 282(31), 22254-22266 (2007).

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